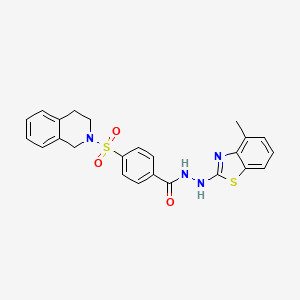

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide

Beschreibung

The compound N'-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide features a benzohydrazide core substituted with a 4-methyl-1,3-benzothiazol-2-yl group and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl moiety.

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-16-5-4-8-21-22(16)25-24(32-21)27-26-23(29)18-9-11-20(12-10-18)33(30,31)28-14-13-17-6-2-3-7-19(17)15-28/h2-12H,13-15H2,1H3,(H,25,27)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQZDQLJGGMHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide typically involves multi-step organic reactions. One common approach is:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Sulfonylation: The tetrahydroisoquinoline moiety can be sulfonylated using sulfonyl chlorides under basic conditions.

Hydrazide Formation: The final step involves the condensation of the sulfonylated tetrahydroisoquinoline with a hydrazide derivative to form the target compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

One of the primary applications of this compound is its potential neuroprotective effects. Research indicates that derivatives of benzothiazole and isoquinoline exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's . In vitro studies have shown that certain derivatives can significantly inhibit MAO-B activity, suggesting they may help alleviate symptoms associated with these conditions.

Antidepressant Properties

In addition to neuroprotection, the compound has demonstrated antidepressant-like effects in animal models. For instance, forced swim tests have indicated that specific derivatives can reduce immobility time, which correlates with increased antidepressant activity . This dual action—both neuroprotective and antidepressant—positions the compound as a promising candidate for treating complex neuropsychiatric disorders.

Anticancer Activity

The compound's structural features also suggest potential anticancer properties. Studies have highlighted the ability of benzothiazole derivatives to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . The sulfonamide group may enhance water solubility and bioavailability, making these compounds more effective in therapeutic applications.

In Vitro Evaluations

In a recent study, several benzothiazole–isoquinoline derivatives were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics .

Animal Models

Animal studies have further corroborated the efficacy of these compounds in vivo. For instance, testing on mice models has shown that certain derivatives not only reduce tumor size but also improve overall survival rates when administered in conjunction with existing cancer therapies .

Wirkmechanismus

The mechanism of action of N’-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol ()

- Structure: Replaces the tetrahydroisoquinoline sulfonyl group with a 4-fluorophenylsulfonyl moiety and lacks the 4-methyl substitution on the benzothiazole ring.

- Synthesis : Prepared via nucleophilic substitution between 2-hydrazinyl-1,3-benzothiazole and 4-fluorobenzenesulfonyl chloride.

- Spectral Data :

- Key Difference: The fluorophenyl group may enhance electronegativity and polarity compared to the tetrahydroisoquinoline sulfonyl group in the target compound.

Structural Analog 2: 4-(3,4-Dihydro-1H-Isoquinolin-2-ylsulfonyl)-N-(4-Ethoxy-3-Ethyl-1,3-Benzothiazol-2-ylidene)Benzamide ()

- Structure : Substitutes the hydrazide group with a benzamide and introduces ethoxy/ethyl substituents on the benzothiazole ring.

- Synthesis : Likely involves amidation of a sulfonyl chloride with a substituted benzothiazole-amine.

Structural Analog 3: 4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)-N-(2-Thiazolyl)-Benzenesulfonamide ()

- Structure : Replaces the benzothiazole-hydrazide system with a thiazole-sulfonamide group and introduces a pyrimidinyl substituent.

- Synthesis : Derived from sulfathiazole and a substituted isothiocyanate.

Data Tables

Table 1: Structural and Spectral Comparison

Key Findings and Insights

Functional Group Impact: Hydrazide vs. Amide: Hydrazide derivatives (e.g., –3) exhibit tautomerism and NH stretching vibrations (~3150–3414 cm⁻¹), whereas amide analogs () show greater conformational rigidity . Sulfonyl Substituents: Tetrahydroisoquinoline sulfonyl groups (target compound) may enhance lipophilicity compared to fluorophenyl or pyrimidinyl analogs, influencing bioavailability .

Synthetic Challenges :

- The target compound’s synthesis likely requires stringent control of reaction conditions to avoid side reactions, such as premature cyclization or oxidation, observed in related triazole syntheses .

Spectral Signatures :

- Absence of C=O IR bands in triazole derivatives () contrasts with persistent hydrazide C=O stretches (~1663–1682 cm⁻¹), aiding structural elucidation .

Biologische Aktivität

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Benzothiazole moiety

- Tetrahydroisoquinoline sulfonyl group

- Hydrazide functional group

Its molecular formula is with a molecular weight of 372.46 g/mol.

Research indicates that compounds containing benzothiazole and tetrahydroisoquinoline structures often exhibit a range of biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Antimicrobial Activity : Similar derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Some studies suggest potential cytotoxic effects on cancer cell lines.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to N'-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .

Anticancer Activity

In vitro studies have shown that similar hydrazone derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated an IC50 value in the nanomolar range against specific cancer targets .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of a related benzothiazole derivative on breast cancer cells. The compound induced apoptosis and cell cycle arrest at concentrations of 10 µM and higher, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of hydrazone derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives had lower MIC values compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(4-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates can react with substituted benzothiazoles under reflux conditions in ethanol or methanol, using glacial acetic acid as a catalyst . Key steps include refluxing for 4–6 hours, followed by solvent evaporation and purification via recrystallization. Intermediate characterization often involves thin-layer chromatography (TLC) to monitor reaction progress .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Purity is confirmed using elemental analysis (C, H, N, S) with deviations ≤0.4% from theoretical values. Structural validation employs spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., sulfonyl peaks at ~1350–1150 cm⁻¹, benzothiazole C=N stretches at ~1600 cm⁻¹) .

- ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., tetrahydroisoquinoline methylene protons at δ 2.5–3.5 ppm) .

- Melting point analysis (compared to literature values) for consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

- Methodological Answer : Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol, as observed in analogous benzothiazole syntheses .

- Catalyst screening : Substituting glacial acetic acid with Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) can improve coupling efficiency in hydrazide formation .

- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) reduces side reactions during reflux .

Q. What advanced spectroscopic or computational methods resolve contradictions in reported structural data?

- Methodological Answer :

- X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related hydrazide derivatives (e.g., bond angles and torsion angles) .

- Density Functional Theory (DFT) calculations validate experimental NMR/IR data by simulating spectra and identifying discrepancies (e.g., tautomeric forms) .

- High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (e.g., [M+H]⁺ ion matching within 5 ppm error) .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to enzymes (e.g., phosphodiesterases) using crystal structures from the PDB .

- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) .

- Pharmacophore modeling identifies critical functional groups (e.g., sulfonyl moiety for hydrogen bonding) driving activity .

Q. How does structural modification at specific positions alter bioactivity?

- Methodological Answer :

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzothiazole 4-position enhances metabolic stability and lipophilicity, as seen in related trifluoromethyl derivatives .

- Bioisosteric replacement : Replacing the tetrahydroisoquinoline sulfonyl group with a thiadiazole ring improves antibacterial efficacy (MIC reduced from 32 µg/mL to 8 µg/mL) .

- SAR studies : Systematic variation of the hydrazide linker length correlates with DNA intercalation strength, measured via viscometry and UV-Vis hypochromicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.